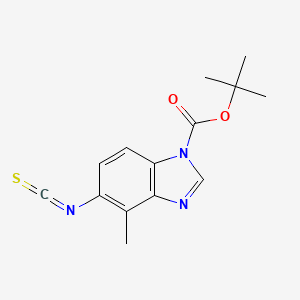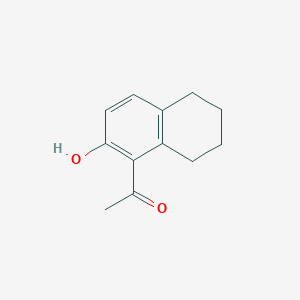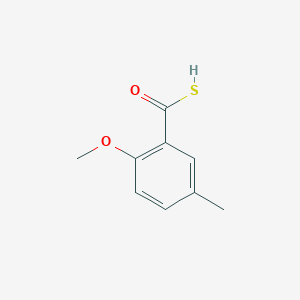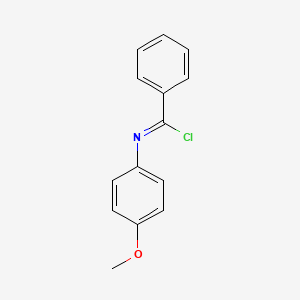
ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)-2-phenylpropanoate
Vue d'ensemble
Description
Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)-2-phenylpropanoate is a synthetic organic compound that belongs to the class of benzofuran derivatives. . This compound features a benzofuran ring fused with a phenylpropanoate moiety, making it a unique structure with potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)-2-phenylpropanoate typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of appropriate precursors.
Reduction of Nitro Group: The nitro group in the intermediate can be reduced to an amino group using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Formation of Phenylpropanoate Moiety: The phenylpropanoate moiety can be introduced through esterification reactions involving phenylpropanoic acid and ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)-2-phenylpropanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated products.
Applications De Recherche Scientifique
Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)-2-phenylpropanoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)-2-phenylpropanoate involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)-2-phenylpropanoate can be compared with other benzofuran derivatives:
Ethyl 3-(6,7-Dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoate: Similar structure but with bromine substituents, which may alter its biological activity.
Ethyl 5-nitrobenzofuran-2-carboxylate: Contains a nitro group, which can be reduced to an amino group for further functionalization.
Benzofuran-based lead compounds: Various benzofuran derivatives are studied for their diverse pharmacological activities.
This compound stands out due to its unique combination of a benzofuran ring and a phenylpropanoate moiety, which may confer distinct biological properties .
Propriétés
Formule moléculaire |
C19H20O3 |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)-2-phenylpropanoate |
InChI |
InChI=1S/C19H20O3/c1-2-21-19(20)17(15-6-4-3-5-7-15)13-14-8-9-18-16(12-14)10-11-22-18/h3-9,12,17H,2,10-11,13H2,1H3 |
Clé InChI |
LZGRUAIWCZLPCI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1=CC2=C(C=C1)OCC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-Pyridin-2-yl-N~2~-[1-(trifluoroacetyl)piperidin-4-yl]glycinamide](/img/structure/B8454544.png)





![6-((2-(4-Bromo-3-fluorophenyl)imidazo[1,2-b][1,2,4]triazin-7-yl)methyl)quinoline](/img/structure/B8454571.png)


![Tert-butyl 3-(methanesulfonyloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8454590.png)


![4-{5-Methyl-4-[(phenylsulfonyl)methyl]-1,3-oxazol-2-yl}benzoic Acid](/img/structure/B8454613.png)

